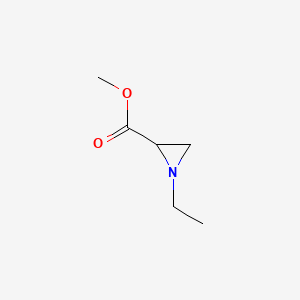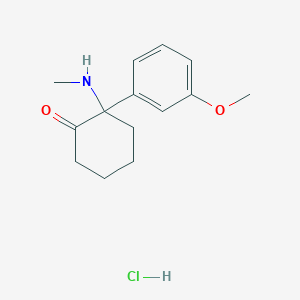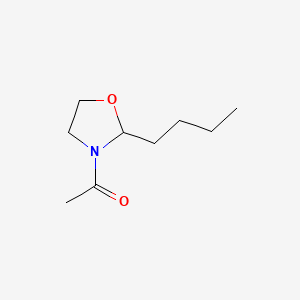
Eddp-D3 perchlorate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Eddp-D3 perchlorate has several scientific research applications, including:
Forensic Analysis: Used in forensic toxicology to detect methadone and its metabolites in biological samples such as urine and hair.
Clinical Toxicology: Employed in clinical settings to monitor methadone compliance in patients undergoing opioid dependency treatment.
Analytical Chemistry: Utilized as an internal standard in gas chromatography and liquid chromatography for accurate quantification of methadone and its metabolites.
Pharmacokinetics: Studied to understand the metabolism and excretion of methadone in the human body.
Mecanismo De Acción
Target of Action
Eddp-D3 perchlorate is primarily associated with the opioid system in the body . It is a major urinary metabolite of methadone, a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for use in patients with opioid dependency .
Biochemical Pathways
Methadone is primarily metabolized by N-demethylation to an inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidene (EDDP) by CYP3A4 and CYP2B6 . This compound, being a derivative of EDDP, is likely involved in similar biochemical pathways.
Result of Action
The primary result of this compound action is its presence in urine as a metabolite of methadone . It serves as a biomarker for methadone use in urine drug testing, forensic analysis, and clinical toxicology .
Análisis Bioquímico
Biochemical Properties
Eddp-D3 perchlorate plays a crucial role in biochemical reactions involving methadone metabolism. It interacts with enzymes such as CYP3A4 and CYP2B6, which are responsible for the N-demethylation of methadone to form this compound. These interactions are essential for the biotransformation of methadone into its inactive metabolite, facilitating its excretion from the body . The compound is also used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques for the quantitative analysis of methadone and its metabolites .
Cellular Effects
This compound influences various cellular processes, particularly in cells involved in drug metabolism and excretion. It affects cell signaling pathways related to opioid receptors and can alter gene expression associated with drug metabolism enzymes. The compound’s impact on cellular metabolism includes changes in the activity of enzymes involved in the detoxification and elimination of methadone .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. These interactions lead to the N-demethylation of methadone, converting it into this compound. This process involves enzyme inhibition or activation, resulting in changes in gene expression related to drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at -20°C and is typically stored in methanol as pyrrolinium. Long-term studies have shown that this compound maintains its integrity and effectiveness in in vitro and in vivo experiments, making it a reliable reference material for extended use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a reference standard for methadone metabolism studies. At high doses, it may exhibit toxic or adverse effects, including acute toxicity and potential organ damage. These threshold effects are critical for determining safe dosage levels in experimental settings .
Metabolic Pathways
This compound is involved in the metabolic pathways of methadone, primarily through the action of CYP3A4 and CYP2B6 enzymes. These pathways lead to the formation of this compound as an inactive metabolite, which is then excreted in the urine. The compound’s involvement in these pathways is essential for understanding methadone’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, particularly those involved in drug metabolism and excretion. The compound’s distribution is crucial for its role as a reference standard in analytical techniques .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located. This localization is essential for its activity and function in methadone metabolism. Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its effective participation in biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eddp-D3 perchlorate is synthesized by incorporating deuterium atoms into the Eddp molecule. The synthesis involves the reaction of methadone with deuterated reagents under controlled conditions to produce the deuterated metabolite . The final product is then purified and converted into its perchlorate salt form for stability and ease of use in analytical applications .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Eddp-D3 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Eddp-D3, while reduction can produce various reduced derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Eddp: The non-deuterated form of Eddp-D3, also a major metabolite of methadone.
Methadone: The parent compound from which Eddp and Eddp-D3 are derived.
Eddp perchlorate: The perchlorate salt form of the non-deuterated Eddp.
Uniqueness
Eddp-D3 perchlorate is unique due to the incorporation of deuterium atoms, which makes it a stable-labeled internal standard. This stability is essential for accurate and reliable analytical measurements, distinguishing it from its non-deuterated counterparts .
Propiedades
IUPAC Name |
1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCBMGBBWWZRF-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016148 | |
| Record name | EDDP-D3 Perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-23-6 | |
| Record name | EDDP-D3 Perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)




![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)
![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)

